![molecular formula C10H14N4 B15273878 4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene](/img/structure/B15273878.png)
4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene is a complex organic compound with the molecular formula C₁₀H₁₄N₄. It is characterized by a tricyclic structure containing multiple nitrogen atoms, making it a member of the azatricyclo family. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene involves multiple steps, typically starting with the formation of the core tricyclic structure. Common synthetic routes include cyclization reactions that incorporate nitrogen atoms into the ring system. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced chemical synthesis capabilities. The process involves stringent quality control measures to ensure the compound’s consistency and reliability for research applications.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of substituted tricyclic compounds.
Scientific Research Applications
4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of tricyclic structures and nitrogen-containing rings.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes, particularly those involving nitrogen-rich compounds.
Mechanism of Action
The mechanism of action of 4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene involves its interaction with various molecular targets. The compound’s tricyclic structure allows it to bind to specific proteins, enzymes, or receptors, potentially modulating their activity. The pathways involved in these interactions are subject to ongoing research, with studies focusing on understanding the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^2,6]trideca-1(9),3,5,7-tetraene hydrochloride
- 7-chloro-4-methyl-3,5,6,8-tetraazatricyclo[7.4.0.0^2,6]trideca-1(9),2,4,7,10,12-hexaene
Uniqueness
4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene is unique due to its specific tricyclic structure and the presence of multiple nitrogen atoms. This configuration imparts distinct chemical properties and reactivity patterns, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and interact with biological targets further distinguishes it from similar compounds.
Properties
Molecular Formula |
C10H14N4 |
|---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
4-methyl-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5,7-triene |
InChI |
InChI=1S/C10H14N4/c1-7-6-14-9-2-3-11-4-8(9)5-12-10(14)13-7/h5,7,11H,2-4,6H2,1H3 |
InChI Key |
CJMMDEDMBZAQQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C3=C(CNCC3)C=NC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B15273795.png)
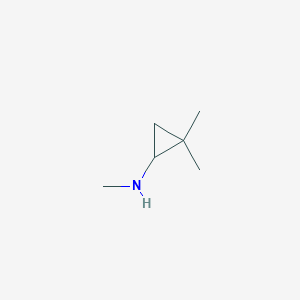

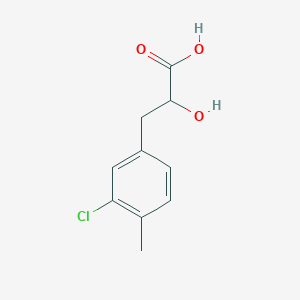
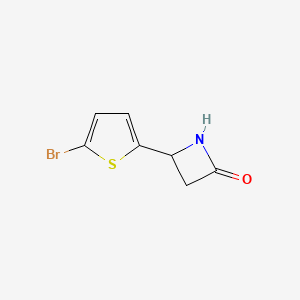
![2-{[(1-Hydroxypropan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B15273835.png)
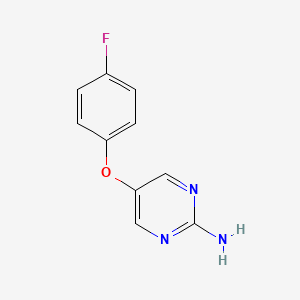
![6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15273846.png)
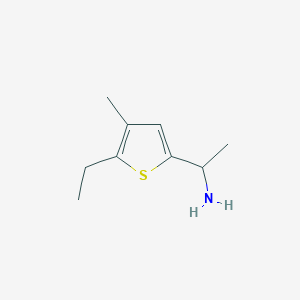
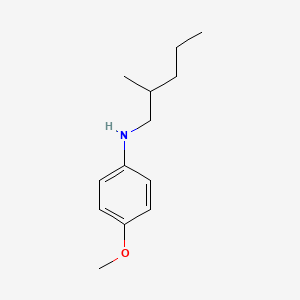
![5-Chloro-N-[2-(methylamino)ethyl]pyrazin-2-amine](/img/structure/B15273869.png)

![4-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]butane-1-sulfonyl chloride](/img/structure/B15273887.png)
![Spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B15273901.png)
